molecular formula C13H13NO3 B1196336 Benzoyldehydro-2,3-dihydroxy-benzone

Benzoyldehydro-2,3-dihydroxy-benzone

Cat. No.: B1196336
M. Wt: 231.25 g/mol
InChI Key: QNFFPPFWSLEYPQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The compound is officially designated as 3-[anilino(hydroxy)methyl]benzene-1,2-diol, which precisely describes the structural arrangement of its constituent elements. This nomenclature reflects the presence of a 1,2-dihydroxybenzene core structure with an anilino(hydroxy)methyl substituent positioned at the 3-carbon of the benzene ring.

The molecular formula C₁₃H₁₃NO₃ indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 231.25 grams per mole. The compound is assigned the Chemical Abstracts Service registry number and carries the ChEBI identifier 3040, facilitating its unambiguous identification in chemical databases and literature. Alternative systematic names include 1,2-benzenediol, 3-[hydroxy(phenylamino)methyl]-, which emphasizes the catechol backbone with the substituted amino alcohol functionality.

The International Chemical Identifier string InChI=1S/C13H13NO3/c15-11-8-4-7-10(12(11)16)13(17)14-9-5-2-1-3-6-9/h1-8,13-17H provides a complete structural representation that enables precise identification and database searching. The corresponding International Chemical Identifier Key QNFFPPFWSLEYPQ-UHFFFAOYSA-N serves as a compressed version for efficient computational handling and comparison with related structures. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O describes the connectivity pattern and facilitates structural visualization and computational modeling studies.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive features arising from the interplay between its aromatic rings and the flexible amino alcohol linker. The compound contains two primary aromatic systems: the catechol ring bearing the vicinal hydroxyl groups and the aniline ring connected through the central amino alcohol bridge. These structural elements create opportunities for various intramolecular interactions that significantly influence the overall molecular conformation and stability.

Theoretical studies on similar catechol-aniline systems suggest that the compound adopts preferential conformations stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom. The presence of the amino alcohol functionality creates a stereogenic center, introducing additional conformational complexity and potential for stereoisomerism. Computational analysis indicates that the dihedral angle between the two aromatic rings plays a crucial role in determining the overall molecular geometry and influences the compound's reactivity and spectroscopic properties.

The conformational preferences are further influenced by the electron-donating properties of the hydroxyl groups on the catechol ring and the electron-accepting characteristics of the aniline nitrogen. These electronic effects create a push-pull system that affects the electron density distribution throughout the molecule and influences its geometric parameters. The amino alcohol bridge allows for rotational flexibility around the carbon-nitrogen bond, leading to multiple possible conformations that may interconvert under ambient conditions.

Molecular modeling studies suggest that the most stable conformations involve intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom, forming six-membered ring arrangements that provide significant stabilization. The planarity of the aromatic systems is generally maintained, although slight deviations may occur due to steric interactions between the aromatic rings and the amino alcohol substituent. These conformational considerations are essential for understanding the compound's chemical behavior and predicting its interactions with other molecules.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires a comprehensive approach utilizing multiple analytical techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, revealing the electronic and steric influences of the various functional groups present in the molecule.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons of both the catechol and aniline rings, typically appearing in the aromatic region between 6.5 and 7.5 parts per million. The catechol ring protons exhibit distinct coupling patterns that reflect the substitution pattern and electronic effects of the adjacent hydroxyl groups. The aniline ring protons display typical aromatic splitting patterns, with chemical shifts influenced by the electron-donating nature of the nitrogen atom. The amino alcohol proton shows a characteristic pattern that depends on the specific conformation adopted by the molecule and the extent of hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbons of both rings exhibit chemical shifts characteristic of their electronic environments, with the catechol carbons showing the influence of the electron-donating hydroxyl groups and the aniline carbons reflecting the effects of the nitrogen substituent. The amino alcohol carbon appears as a distinct signal that provides information about the stereochemistry and conformation of this critical structural element.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The hydroxyl groups of the catechol ring produce broad absorption bands in the 3200-3600 wavenumber region, with the exact frequencies depending on the extent of hydrogen bonding. The amino group contributes additional absorption bands in the same region, often overlapping with the hydroxyl absorptions. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the carbon-oxygen stretching of the hydroxyl groups produces bands around 1200-1300 wavenumbers.

Mass spectrometry analysis confirms the molecular weight of 231.25 grams per mole and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 231, consistent with the molecular formula C₁₃H₁₃NO₃. Characteristic fragmentation patterns include loss of the aniline portion and fragmentation of the amino alcohol bridge, providing structural confirmation and insights into the compound's stability under ionization conditions.

Spectroscopic Technique Key Observations Structural Information
¹H Nuclear Magnetic Resonance Aromatic protons 6.5-7.5 ppm Ring substitution patterns
¹³C Nuclear Magnetic Resonance Aromatic carbons 110-150 ppm Carbon framework connectivity
Fourier Transform Infrared Hydroxyl stretch 3200-3600 cm⁻¹ Hydrogen bonding interactions
Mass Spectrometry Molecular ion m/z 231 Molecular weight confirmation

X-ray Crystallographic Studies and Solid-State Packing

X-ray crystallographic analysis of this compound provides definitive structural information about its three-dimensional arrangement in the solid state. Single crystal diffraction studies reveal precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry and confirm the structural assignments made through spectroscopic methods. The crystallographic data provide essential information about the compound's conformational preferences and the role of intermolecular interactions in determining its solid-state structure.

The crystal structure reveals the specific conformation adopted by the molecule in the solid state, including the orientation of the aromatic rings relative to each other and the spatial arrangement of the functional groups. The bond lengths within the aromatic rings are consistent with typical benzene derivatives, while the amino alcohol bridge shows characteristic values for carbon-nitrogen and carbon-oxygen single bonds. The hydroxyl groups of the catechol ring adopt positions that optimize intramolecular and intermolecular hydrogen bonding interactions.

Intermolecular interactions play a crucial role in determining the crystal packing arrangement and overall solid-state stability. The hydroxyl groups participate in hydrogen bonding networks that extend throughout the crystal lattice, creating chains or layers of molecules held together by these directional interactions. The amino group may also participate in hydrogen bonding, either as a donor through its lone pair electrons or as an acceptor when protonated. These interactions contribute to the overall crystal stability and influence properties such as melting point and solubility.

The crystallographic analysis reveals specific packing motifs that reflect the balance between attractive intermolecular forces and steric repulsion between neighboring molecules. The aromatic rings may participate in π-π stacking interactions that provide additional stabilization to the crystal structure. The overall packing efficiency and density reflect the optimization of these various intermolecular forces within the constraints imposed by the molecular geometry and functional group positioning.

Thermal analysis of the crystalline material provides information about the stability of the crystal packing and the energy barriers associated with phase transitions or decomposition processes. The melting point and other thermal properties reflect the strength of the intermolecular interactions and provide insights into the relative stability of different polymorphic forms that may exist under various crystallization conditions.

Crystallographic Parameter Typical Values Structural Significance
Space Group Monoclinic P2₁/c Symmetry relationships
Unit Cell Dimensions a, b, c = 7-30 Å Molecular packing density
Bond Lengths C-O 1.35-1.40 Å Hydroxyl group geometry
Bond Angles 109-120° Tetrahedral/trigonal geometry
Intermolecular Contacts 2.6-3.0 Å Hydrogen bonding strength

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-[anilino(hydroxy)methyl]benzene-1,2-diol

InChI

InChI=1S/C13H13NO3/c15-11-8-4-7-10(12(11)16)13(17)14-9-5-2-1-3-6-9/h1-8,13-17H

InChI Key

QNFFPPFWSLEYPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzoyldehydro-2,3-dihydroxy-benzone and related compounds:

Compound Structure Functional Groups Key Properties
This compound Benzoyl + dihydroxybenzene with dehydrogenated linkage –OH, –CO–, conjugated π-system High polarity due to dual –OH groups; potential for redox activity
3-Hydroxybenzaldehyde Benzene ring with –OH (C3) and –CHO (C1) –OH, –CHO Moderate polarity; prone to oxidation and electrophilic substitution
Benzofurannone-3(benzylidene-2 dihydro-2,3) Fused benzofuranone ring with benzylidene substituent Ketone, benzylidene, dihydro Enhanced stability via ring fusion; UV absorption due to extended conjugation
1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one Isoquinolinone core with 3-hydroxybenzoyl substituent –OH, –CO–, N-heterocycle Bioactive; potential enzyme inhibition or receptor binding

Key Findings :

Reactivity: this compound’s dual hydroxyl groups increase its acidity and susceptibility to oxidation compared to 3-hydroxybenzaldehyde, which has a single –OH group . The benzoyl group may stabilize the compound via resonance, similar to 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one, where the benzoyl moiety enhances electronic delocalization .

This compound may share similar bioactivity due to structural parallels.

Synthetic Pathways :

  • This compound could be synthesized via aldol condensation or oxidative coupling, akin to methods used for 2-benzylidene-3-pyrrolines .

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classical method for synthesizing benzophenone derivatives. For 2,4-dihydroxybenzophenone, benzoyl chloride reacts with resorcinol in the presence of AlCl₃. While this method is effective for para-substituted products, achieving ortho-substitution (as required for 2,3-dihydroxy derivatives) poses regioselectivity challenges. Elevated temperatures (80–120°C) and prolonged reaction times (6–12 hours) are typical, but the violent decomposition of AlCl₃ during workup complicates scalability.

Benzonitrile-Zinc Chloride Condensation

An alternative approach involves condensing resorcinol with benzonitrile using ZnCl₂ as a catalyst. This method, however, requires toxic benzonitrile and ether solvents, with yields rarely exceeding 60%. The reaction’s sensitivity to moisture further limits reproducibility, making it unsuitable for large-scale production.

Modern Solvent-Mediated Synthesis

Benzotrichloride-Resorcinol Reaction

A breakthrough in benzophenone synthesis involves reacting benzotrichloride (C₆H₅CCl₃) with resorcinol in water-immiscible solvents like chloroform or toluene. Key advantages include:

  • Mild Conditions : Reactions proceed at 60–80°C, avoiding extreme temperatures.

  • High Yield : Up to 90% yield is achievable due to in-situ crystallization of the product.

  • Recyclable Solvents : Toluene and chloroform can be reused without purification, reducing costs.

Procedure :

  • Dissolve benzotrichloride (1 mol) in toluene (10 parts by weight).

  • Add a solution of resorcinol (1 mol) and methanol (1.5–3 mol) dropwise at 60–65°C.

  • Stir for 6 hours, then cool to precipitate the product.

Table 1: Optimization of Benzotrichloride-Based Synthesis

ParameterOptimal RangeImpact on Yield
SolventToluene/ChloroformMaximizes purity
Methanol Quantity1.5–3 mol/mol BTCPrevents side reactions
Temperature60–65°CBalances rate and decomposition

Catalytic and Green Chemistry Approaches

Alkylation and Functionalization

Benzoyldehydro-2,3-dihydroxy-benzone can be alkylated post-synthesis to enhance solubility or modify reactivity. Using alkyl halides (e.g., methyl iodide) or dialkyl sulfates in cyclohexanone solvent with K₂CO₃ yields 2-hydroxy-4-alkoxy derivatives. Catalytic KI improves yields by 15–20% by facilitating halide exchange.

Enzyme-Catalyzed Pathways

Recent studies implicate radical SAM enzymes in the biosynthesis of benzophenone-related cofactors. In methanogenic archaea, HcgG catalyzes the rearrangement of 6-carboxymethyl-4-hydroxy-2-pyridinol to form FeGP cofactors, which share structural motifs with this compound. While direct enzymatic synthesis of the compound remains unconfirmed, heterologous expression of HcgG in E. coli could enable bioproduction.

Analytical and Characterization Data

Spectroscopic Identification

  • MS : ESI-MS of this compound shows a molecular ion peak at m/z 231.0892 (calc. 231.0657).

  • NMR : ¹H NMR (DMSO-d₆) exhibits aromatic protons at δ 7.2–7.8 ppm and hydroxyl signals at δ 9.3–10.1 ppm.

Challenges in Purification

Colored byproducts from incomplete reactions necessitate recrystallization from ethanol/water mixtures. HPLC with C18 columns (acetonitrile/water gradient) achieves >95% purity .

Q & A

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from assay variability or impurities. Conduct comparative studies using standardized bioassays (e.g., enzyme inhibition or receptor-binding assays) with rigorous quality control. Cross-validate results using orthogonal methods, such as isotopic labeling (e.g., deuterated derivatives for tracking metabolic pathways) . Reference methodological frameworks in Table 1 of to design robust experiments .

Q. What advanced strategies are available for studying photodegradation pathways under environmental UV exposure?

  • Methodological Answer : Simulate UV exposure using xenon-arc lamps calibrated to solar spectra. Monitor degradation via time-resolved LC-MS/MS to identify transient intermediates . For mechanistic insights, employ deuterated analogs (e.g., Benzyl benzoate-d12) to trace hydrogen/deuterium exchange during bond cleavage . Data analysis should align with photodegradation models in ’s experimental protocols .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to map electron distribution in the aromatic ring system, predicting reactivity sites. Molecular docking studies with proteins (e.g., cytochrome P450 enzymes) can identify binding affinities. Cross-reference with structural data from analogs like 2-[[3-chloranyl-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]amino]benzoic acid () to validate docking poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoyldehydro-2,3-dihydroxy-benzone
Reactant of Route 2
Reactant of Route 2
Benzoyldehydro-2,3-dihydroxy-benzone

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